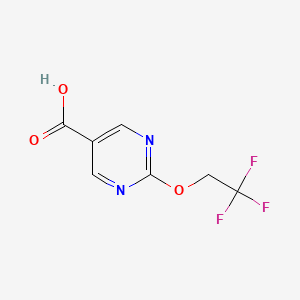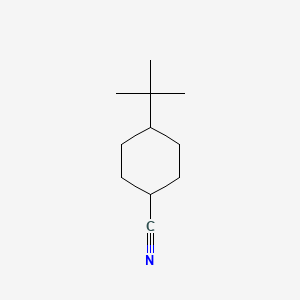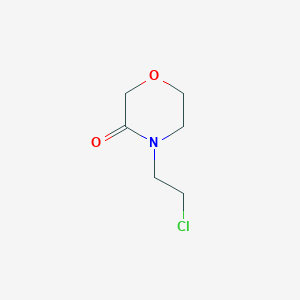
4-(((4-Chlorophenyl)amino)thioxomethyl)piperazinyl 2-furyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H16ClN3O2S. This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom.Scientific Research Applications
Chemical Properties and Reactions
- The compound, closely related to "3‐(4‐Chlorophenyl)‐5‐(2‐furyl)‐1‐phenyl‐2‐pyrazoline," showcases interesting geometric properties, such as dihedral angles formed between the pyrazoline ring and other phenyl, furan, and chlorophenyl rings, hinting at its conformational stability and possible interactions with various substrates or receptors in chemical or biological systems (Guo, 2007).
Synthesis and Modification
- Compounds related to furyl ketones have been part of various synthetic procedures, indicating the potential of "4-(((4-Chlorophenyl)amino)thioxomethyl)piperazinyl 2-furyl ketone" to serve as an intermediate or target molecule in the synthesis of more complex structures. For instance, the condensation reactions involving furyl with ketones like methyl isobutyl ketone and phenylacetone show versatility in forming different products under varying conditions (Midorikawa, 1954).
- Additionally, the reaction dynamics of compounds similar to "4-(((4-Chlorophenyl)amino)thioxomethyl)piperazinyl 2-furyl ketone" with aryl isocyanates have been explored, which might suggest potential pathways for derivatization or functionalization of such compounds (Tsuge & Inaba, 1973).
Therapeutic Potential
- Although direct therapeutic applications for "4-(((4-Chlorophenyl)amino)thioxomethyl)piperazinyl 2-furyl ketone" are not documented, structurally similar compounds have been synthesized with potential therapeutic applications in mind. For example, a series of compounds including {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones showed considerable inhibitory activity against enzymes, suggesting that derivatives of your compound of interest might also harbor bioactive potential (Abbasi et al., 2019).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. It’s worth noting that the mechanism of action for a compound depends on its intended use, which in this case is unspecified as it’s intended for research use only.
Safety and Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-12-3-5-13(6-4-12)18-16(23)20-9-7-19(8-10-20)15(21)14-2-1-11-22-14/h1-6,11H,7-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZSWJHRQDXOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2632121.png)
![3-(2,5-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632123.png)





![3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2632132.png)
![[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride](/img/structure/B2632133.png)
![2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2632137.png)

![Ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2632142.png)
